N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
Description
N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole moiety, a triazole ring, and a piperidine carboxamide group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-14-16-7-3-4-8-17(16)23(2)18(14)10-21-19(26)24-9-5-6-15(11-24)25-13-20-12-22-25/h3-4,7-8,12-13,15H,5-6,9-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDGJDPYTZZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CNC(=O)N3CCCC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the dimethyl groups at the 1 and 3 positions.
The next step involves the formation of the triazole ring, which can be achieved through a click chemistry approach. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,4-triazole ring . Finally, the piperidine carboxamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and click chemistry steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and selectivity, while the piperidine carboxamide group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
- N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide
- N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)morpholine-1-carboxamide
Uniqueness
N-[(1,3-dimethylindol-2-yl)methyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and pharmacological properties. The presence of both the indole and triazole moieties allows for versatile interactions with biological targets, while the piperidine carboxamide group enhances its stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
